![molecular formula C18H19NO2 B5599701 N-(tert-butyl)-9H-xanthene-9-carboxamide](/img/structure/B5599701.png)
N-(tert-butyl)-9H-xanthene-9-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(tert-butyl)-9H-xanthene-9-carboxamide involves several key steps, including the nucleophilic substitution reaction of precursors with specific reagents to introduce the desired functional groups. For instance, a study on the preparation of aromatic polyamides containing xanthene units described the synthesis of a related dicarboxylic acid precursor through nucleophilic substitution reactions followed by polycondensation with various aromatic diamines (Guo et al., 2015). Another example includes the use of N-tert-butanesulfinyl imines as versatile intermediates for the asymmetric synthesis of amines (Ellman et al., 2002).
Molecular Structure Analysis
The molecular structure of related xanthene derivatives has been studied through various methods, including X-ray diffraction. These studies provide insights into the bond lengths, angles, and overall geometry of the molecules, indicating appreciable strain in certain structural components (Vos et al., 1981).
Chemical Reactions and Properties
Xanthene derivatives participate in a variety of chemical reactions, demonstrating their versatility in organic synthesis. For example, N-propyl-9-xanthene carboxamide reacts with organolithium and organomagnesium compounds, serving as an indicator for titration of these bases (Baccus et al., 2010). This highlights the reactive nature and potential applications of xanthene derivatives in analytical chemistry.
Physical Properties Analysis
Xanthene-based polyamides exhibit remarkable physical properties, such as high glass transition temperatures, thermal stability, and solubility in polar aprotic solvents. These materials also form transparent, strong, and flexible films, indicating their potential for use in advanced material applications (Guo et al., 2015).
Chemical Properties Analysis
The chemical properties of xanthene derivatives, such as reactivity towards nucleophiles and stability under various conditions, make them valuable intermediates in organic synthesis. The ability of these compounds to undergo controlled reactions with organolithium and organomagnesium compounds for titration purposes exemplifies their utility in synthetic chemistry (Baccus et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. If it shows promising biological activity, it could be studied further for potential medicinal uses. Alternatively, if it has interesting chemical reactivity, it could be used as a building block for the synthesis of more complex molecules .
properties
IUPAC Name |
N-tert-butyl-9H-xanthene-9-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-18(2,3)19-17(20)16-12-8-4-6-10-14(12)21-15-11-7-5-9-13(15)16/h4-11,16H,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYLSTHLFWFOBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601320885 | |
Record name | N-tert-butyl-9H-xanthene-9-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601320885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643820 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-tert-butyl-9H-xanthene-9-carboxamide | |
CAS RN |
349401-21-4 | |
Record name | N-tert-butyl-9H-xanthene-9-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601320885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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